dorsmanin C

描述

准备方法

Dorsmanin C is typically extracted from the methanol extract of Dorstenia mannii twigs . The extraction process involves the use of the microplate alamar blue assay (MABA) and the broth microdilution method to determine the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) of the extract . The compound can also be synthesized through chemical routes, although specific synthetic pathways and industrial production methods are not extensively documented in the literature.

化学反应分析

Oxidation and Reduction Pathways

Prenylated flavonoids like dorsmanin C typically undergo oxidation at phenolic hydroxyl groups or reduction of conjugated double bonds. For example:

-

Oxidation : Conversion of hydroxyl groups to quinones via enzymatic or chemical oxidants (e.g., DPPH radical scavenging) .

-

Reduction : Hydrogenation of α,β-unsaturated ketones using catalysts like Pd/C or NaBH₄.

Table 1: Hypothetical Reaction Outcomes for this compound

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Radical scavenging | DPPH (1,1-diphenyl-2-picrylhydrazyl) | Stabilized radical complex |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide formation at double bond |

| Hydrogenation | H₂, Pd/C | Saturated backbone |

Enzymatic Modifications

Redox enzymes, particularly oxygenases, may facilitate C–C bond formation or cleavage in flavonoid derivatives :

-

Cytochrome P450 : Hydroxylation or demethylation of aromatic rings.

-

Peroxidases : Oxidative coupling reactions generating dimeric structures.

Accelerated Reaction Dynamics

Microdroplet environments (e.g., electrospray ionization) could enhance reaction rates for this compound by factors of 10³–10⁶, as observed in similar systems . Key factors include:

-

Interfacial effects : High surface-area-to-volume ratios promote collisions.

-

Solvent evaporation : Concentrates reactants, favoring kinetics.

Computational Challenges

Density functional theory (DFT) struggles to model multi-step reactions involving ambimodal transition states or intermediates . For this compound, accurate mechanistic studies would require hybrid functionals (e.g., ωB97X-D3) validated against experimental data.

科学研究应用

Chemical Properties and Reactivity

Dorsmanin C is characterized by its unique chemical structure, which contributes to its biological activities. The compound has a molecular weight of 504.6 g/mol and exhibits significant antioxidant properties. It acts as a potent scavenger of free radicals, such as the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) . These properties make it a valuable model compound for studying the reactivity of prenylated flavonoids.

Biological Applications

Antimicrobial Activity

this compound has demonstrated considerable antimicrobial activity against various microorganisms, including yeast, Mycobacteria, and Gram-negative bacteria. This characteristic is particularly relevant in the search for new antimicrobial agents to combat resistant pathogens .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

Medical Applications

Potential in Drug Development

The compound's ability to inhibit microbial growth positions it as a candidate for developing new therapeutic agents. Ongoing research aims to explore its efficacy in treating infections caused by resistant strains of bacteria .

Case Study: Antimicrobial Agent Development

A recent investigation into this compound's effects on pathogenic bacteria revealed that it not only inhibited growth but also disrupted biofilm formation, which is critical in chronic infections .

Industrial Applications

Food Preservation

Due to its antioxidant properties, this compound is being explored for its potential use in food preservation. Its ability to scavenge free radicals can help extend the shelf life of food products by preventing oxidative damage .

Cosmetic Industry

The compound's antioxidant characteristics also make it suitable for incorporation into cosmetic formulations aimed at reducing oxidative stress on the skin .

作用机制

The mechanism of action of dorsmanin C primarily involves its antioxidant activity. The compound exerts its effects by scavenging free radicals and preventing oxidative damage to cells . It targets and neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress. The molecular pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .

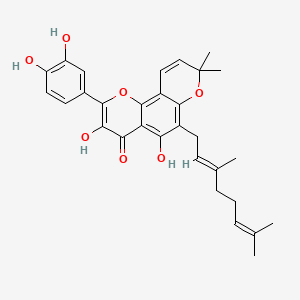

相似化合物的比较

Dorsmanin C is part of a family of prenylated flavonoids isolated from Dorstenia mannii. Similar compounds include dorsmanin A, dorsmanin B, dorsmanin D, dorsmanin E, dorsmanin F, dorsmanin G, dorsmanin I, and 6,8-diprenyleriodictyol . Compared to these compounds, this compound is unique due to its specific structure, which includes a 3,4-dihydroxyphenyl group and a 3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one moiety . This unique structure contributes to its potent antioxidant and antimicrobial activities .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-16(2)7-6-8-17(3)9-11-19-24(33)23-25(34)26(35)27(18-10-12-21(31)22(32)15-18)36-29(23)20-13-14-30(4,5)37-28(19)20/h7,9-10,12-15,31-33,35H,6,8,11H2,1-5H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAZEOQNUWGOLG-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。